molecular formula C20H22N4O3S2 B2421144 1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 845799-66-8

1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No. B2421144
CAS RN: 845799-66-8
M. Wt: 430.54
InChI Key: RUKNTYMDOFRAFI-UHFFFAOYSA-N
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Description

1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality 1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research on similar compounds involves their synthesis and reactions, exploring their chemical properties and potential for further chemical transformations. For example, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives via Lewis acid-catalyzed reactions demonstrates the versatility of quinoxaline derivatives in chemical synthesis (Kobayashi et al., 1998). Such studies indicate that the compound could be a candidate for novel synthetic routes or chemical reactions.

Optical and Electronic Properties

  • Pyrroloquinoxaline derivatives, including those with thienyl substituents, have been studied for their optical properties, such as fluorescence and solvatochromism. These compounds exhibit aggregation-induced emission enhancement and solvatochromism, suggesting potential applications in materials science, including organic light-emitting diodes (OLEDs) and sensors (Goszczycki et al., 2017; 2021).

Biological Activity

  • The structural analogs of quinoxaline derivatives have been explored for their antimicrobial and antitumor properties. For instance, sulphur-substituted pyrrolo[3, 4-b]quinolines show promising antimicrobial activity, highlighting the potential of quinoxaline derivatives in developing new antimicrobial agents (Es et al., 2005). Similarly, the synthesis of novel building blocks of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one and their evaluation for antitumor activity suggest the compound's potential in cancer research (Nagarapua et al., 2012).

properties

IUPAC Name

1-(3-propan-2-yloxypropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-13(2)27-11-6-10-24-19(21)18(29(25,26)16-9-5-12-28-16)17-20(24)23-15-8-4-3-7-14(15)22-17/h3-5,7-9,12-13H,6,10-11,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKNTYMDOFRAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

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